molecular formula C13H14N6O3S B1182442 VBTCWHRRCCZQBC-UHFFFAOYSA-N

VBTCWHRRCCZQBC-UHFFFAOYSA-N

Cat. No.: B1182442
M. Wt: 334.354
InChI Key: VBTCWHRRCCZQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on nomenclature patterns and contextual references in the sources, it may belong to a class of organic compounds with functional groups such as amines, phenols, or heterocyclic structures. The lack of direct structural data in the evidence necessitates caution in defining its exact chemical identity.

Properties

Molecular Formula

C13H14N6O3S

Molecular Weight

334.354

InChI

InChI=1S/C13H14N6O3S/c1-2-3-8-17-9-6-4-5-7-10(9)18-11-14-15-13(23(20,21)22)19(11)16-12(17)18/h4-7H,2-3,8H2,1H3,(H,20,21,22)

InChI Key

VBTCWHRRCCZQBC-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2N3C1=NN4C3=NN=C4S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis Challenges: Unlike compound 1401 (fluorinated biphenyl), synthesizing this compound may require stringent temperature control to prevent decomposition, as noted in thermal stability studies .
  • Toxicity Data: No explicit toxicity profiles are available in the evidence.

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